molecular formula C38H78NO7P B1262427 1-Tetradecyl-2-hexadecanoyl-sn-glycero-3-phosphocholine

1-Tetradecyl-2-hexadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1262427
M. Wt: 692 g/mol
InChI Key: BYMZZQJJOHDZOU-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetradecyl-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-30:0 in which the alkyl and acyl groups at position 1 and 2 are tetradecyl and hexadecanoyl respectively. It is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a phosphatidylcholine O-30:0. It derives from a hexadecanoic acid.

Scientific Research Applications

Biophysical Studies

1-Tetradecyl-2-hexadecanoyl-sn-glycero-3-phosphocholine is utilized in biophysical studies for understanding membrane-bound peptides and protein structures. It's part of the bicelle systems, specifically in the study of isotropically tumbling bicelles, which are used for spectroscopic studies. These systems are evaluated under various conditions like temperature, pH, and ionic strength, aiding in structural biology research (Wu et al., 2010).

Membrane Interactions Studies

The compound is significant in studies that explore interactions between molecules and lipid membranes. For instance, research on small molecule-membrane interactions has used similar phosphocholines to understand the dynamics of these interactions, which is crucial for drug development and biological membrane studies (Huang et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, this compound has applications in enhancing the separation of compounds. For instance, its use in capillary electrophoresis has been studied to improve the separation efficiency of glycans, showcasing its potential in biochemical analysis (Luo et al., 2010).

Membrane Stability and Dynamics

Research into bicelle stability utilizes this phosphocholine to understand the properties of ether-linked lipids in membranes. These studies focus on the stability and dynamics of these lipids under different conditions, contributing to our understanding of membrane biophysics (Aussenac et al., 2005).

properties

Molecular Formula

C38H78NO7P

Molecular Weight

692 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H78NO7P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-38(40)46-37(36-45-47(41,42)44-34-32-39(3,4)5)35-43-33-30-28-26-24-22-19-17-15-13-11-9-7-2/h37H,6-36H2,1-5H3/t37-/m1/s1

InChI Key

BYMZZQJJOHDZOU-DIPNUNPCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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